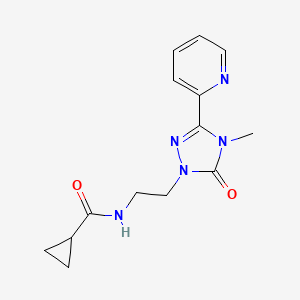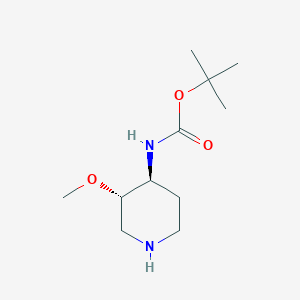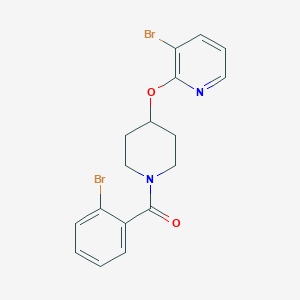![molecular formula C14H12N2OS2 B2981264 5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851116-23-9](/img/structure/B2981264.png)
5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involves the acylation of pyrimidines with carboxylic anhydrides or acid chlorides, which are then transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
In the synthesis of similar compounds, reactions involve the use of carboxylic anhydrides or acid chlorides, and the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用
Medicinal Chemistry: Anticancer Agents
Thienopyrimidines have been extensively studied for their anticancer properties. They act on various cancer cell lines by interfering with cell proliferation and survival pathways . The sulfur-containing moiety in the compound can potentially enhance its interaction with biological targets, making it a valuable scaffold for developing new anticancer drugs.
Pharmacology: Kinase Inhibition
In pharmacology, thienopyrimidines are known to inhibit kinases, enzymes that play a crucial role in signal transduction within cells . The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer, inflammation, and autoimmune disorders.
Biochemistry: Enzyme Modulation
The compound’s structural features, particularly the thieno[2,3-d]pyrimidin-4-one core, may allow it to modulate enzyme activity. This can be crucial in studying enzyme mechanisms and developing enzyme inhibitors that can serve as research tools or potential therapeutics .
Organic Chemistry: Synthesis of Heterocyclic Compounds
In organic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex heterocyclic structures. Its reactivity towards nucleophilic substitution or addition reactions can be utilized to create a variety of derivatives with potential biological activity .
Materials Science: Organic Semiconductors
Thienopyrimidines have shown promise in the field of materials science, particularly as organic semiconductors. Their conjugated systems and electron-rich sulfur atoms can contribute to charge transport properties, making them suitable for use in electronic devices .
Antibacterial Research: Development of New Antibiotics
The structural complexity of thienopyrimidines allows them to interact with bacterial proteins, potentially leading to the development of new antibiotics. Research has shown that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
作用機序
特性
IUPAC Name |
5-(3,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-7-3-4-9(5-8(7)2)10-6-19-13-11(10)12(17)15-14(18)16-13/h3-6H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUWQFCIJLCWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)NC(=S)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

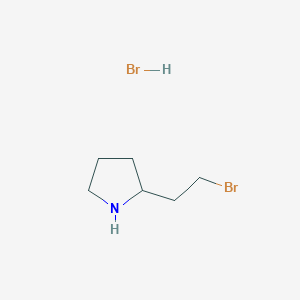
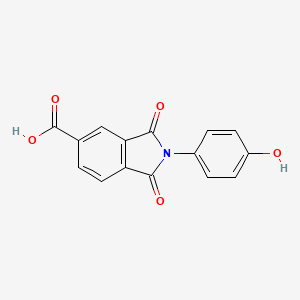
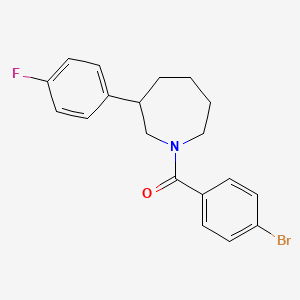
![1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2981184.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)
![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)
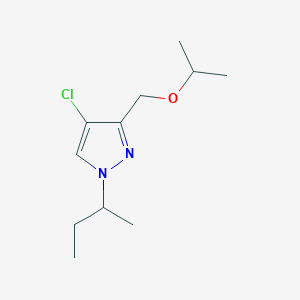
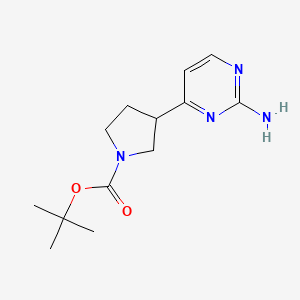
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2981195.png)
![3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B2981196.png)
